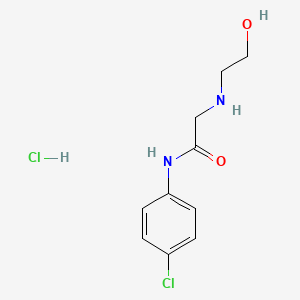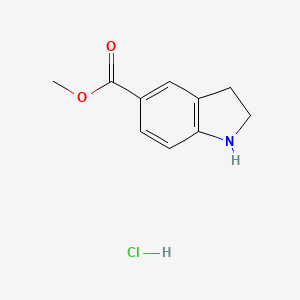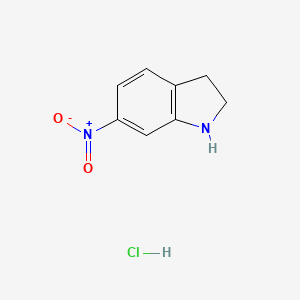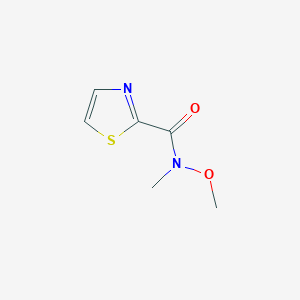![molecular formula C19H23Cl2NO B1423977 3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride CAS No. 1220032-93-8](/img/structure/B1423977.png)
3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride
説明
“3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1219963-88-8 . It has a molecular weight of 359.94 . The IUPAC name for this compound is 3- (2- (4- (2-phenylpropan-2-yl)phenoxy)ethyl)piperidine hydrochloride .
Molecular Structure Analysis
The linear formula of this compound is C22H30ClNO . The InChI code is 1S/C22H29NO.ClH/c1-22(2,19-8-4-3-5-9-19)20-10-12-21(13-11-20)24-16-14-18-7-6-15-23-17-18;/h3-5,8-13,18,23H,6-7,14-17H2,1-2H3;1H .科学的研究の応用
Phenoxy Acids and Environmental Research
Phenoxy acids, a related group of compounds due to the phenoxy moiety, have been extensively studied for their behavior in aquatic environments and their removal methods. These compounds are highly soluble in water and are known for their mobility in the environment, potentially leading to surface and groundwater contamination. Research has focused on their degradation through hydrolysis, biodegradation, and photodegradation, with microbial decomposition playing a key role. Advanced oxidation processes (AOPs) are under investigation for their effectiveness in removing phenoxy acids from water, utilizing methods that combine UV radiation with other reagents for more efficient degradation (Muszyński, Brodowska, & Paszko, 2019).
Pyrrolidine Derivatives in Drug Discovery
The pyrrolidine ring, a component of the compound , is widely used in medicinal chemistry for developing treatments for human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space, contributes to stereochemistry, and increases three-dimensional coverage. Bioactive molecules characterized by the pyrrolidine ring have shown target selectivity and diverse biological activities. Research in this area focuses on both the synthesis of pyrrolidine rings from various precursors and the functionalization of preformed rings, highlighting the importance of stereoisomers and spatial orientation of substituents on biological activity (Li Petri et al., 2021).
Sorption Studies and Environmental Impact
Studies on the sorption of phenoxy herbicides to soil and minerals provide insights into how related compounds interact with environmental components. Factors such as soil organic matter and iron oxides have been identified as significant for the sorption process, affecting the mobility and persistence of these compounds in the environment. Understanding these interactions is crucial for predicting the environmental fate of similar compounds and developing strategies for their removal or management (Werner, Garratt, & Pigott, 2012).
特性
IUPAC Name |
3-[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO.ClH/c1-19(2,14-6-4-3-5-7-14)15-8-9-18(17(20)12-15)22-16-10-11-21-13-16;/h3-9,12,16,21H,10-11,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXGGOKGNDXFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CCNC3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-indoline](/img/structure/B1423894.png)

![3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1423897.png)
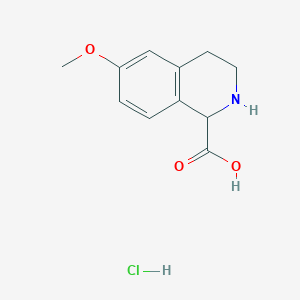
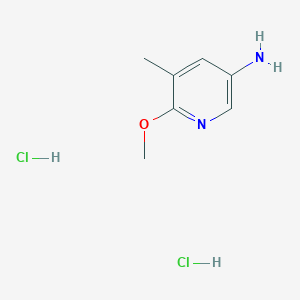
![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423905.png)

![2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423907.png)
